molecular formula C15H25NO B3019908 4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol CAS No. 258345-36-7

4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol

Cat. No.: B3019908
CAS No.: 258345-36-7
M. Wt: 235.371
InChI Key: XOTLXZRDHBWQFR-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol is an organic compound with a complex structure that includes a benzyl group, a methylamino group, and a trimethylbutanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol typically involves multiple steps. One common method includes the alkylation of a benzylamine derivative with a suitable alkyl halide, followed by reduction to introduce the alcohol functional group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and advanced purification techniques like chromatography or crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol involves its interaction with various molecular targets. It is known to potentiate dopamine while partially inhibiting serotonin, indicating its potential role in modulating neurotransmitter systems. This dual action suggests that it may have applications in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems sets it apart from simpler analogs .

Properties

IUPAC Name

4-[benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-14(2,15(3,4)17)12-16(5)11-13-9-7-6-8-10-13/h6-10,17H,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTLXZRDHBWQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)CC1=CC=CC=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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